
3-bromo-N-(sec-butyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(sec-butyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are known to have various biological activities.
Wirkmechanismus
3-bromo-N-(sec-butyl)benzenesulfonamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to protein substrates, thereby blocking the kinase activity. The specific protein kinases that are inhibited by 3-bromo-N-(sec-butyl)benzenesulfonamide include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
Inhibition of CDKs and GSK-3 by 3-bromo-N-(sec-butyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells. GSK-3 inhibition has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 3-bromo-N-(sec-butyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(sec-butyl)benzenesulfonamide in lab experiments is its specificity for CDKs and GSK-3. This specificity allows for selective inhibition of these protein kinases without affecting other kinases. However, one limitation of using 3-bromo-N-(sec-butyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(sec-butyl)benzenesulfonamide. One direction is to further explore its potential as a therapeutic agent in various diseases. Another direction is to study its effects on other protein kinases and cellular processes. Additionally, further research is needed to improve its solubility in aqueous solutions and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 3-bromo-N-(sec-butyl)benzenesulfonamide involves the reaction of 3-bromoaniline with sec-butylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(sec-butyl)benzenesulfonamide has been studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling pathways and are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases such as cancer, inflammatory diseases, and neurodegenerative disorders.
Eigenschaften
Produktname |
3-bromo-N-(sec-butyl)benzenesulfonamide |
|---|---|
Molekularformel |
C10H14BrNO2S |
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
3-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
ZCDRZWVWCZZXSP-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




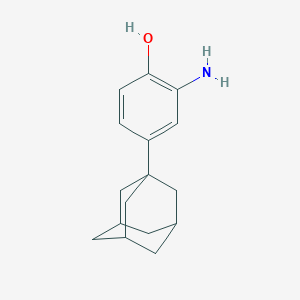
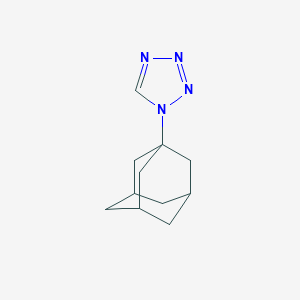




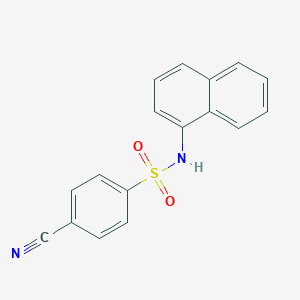
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
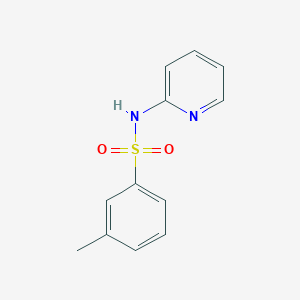
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
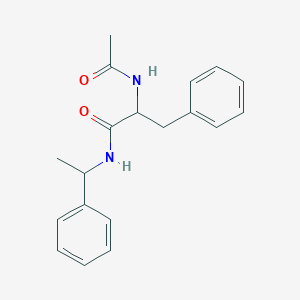
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
